2,4-Dimethylpenta-1,3-dien-1-one
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Overview
Description
2,4-Dimethylpenta-1,3-dien-1-one is an organic compound with the molecular formula C7H10O. It is a conjugated diene, meaning it has alternating double bonds, which contributes to its unique chemical properties. This compound is also known by other names such as 2,4-dimethyl-1,3-pentadiene-1-one and 2,4-dimethyl-1,3-pentadienone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylpenta-1,3-dien-1-one can be achieved through various methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the conjugated diene structure. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylpenta-1,3-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated or partially saturated hydrocarbons
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
2,4-Dimethylpenta-1,3-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents
Mechanism of Action
The mechanism of action of 2,4-Dimethylpenta-1,3-dien-1-one involves its interaction with molecular targets through its conjugated diene structure. This allows for various types of chemical reactions, including electrophilic addition and cycloaddition reactions. The compound’s reactivity is influenced by the delocalization of electrons in the conjugated system, which can stabilize reaction intermediates and facilitate the formation of new chemical bonds .
Comparison with Similar Compounds
1,3-Pentadiene: Another conjugated diene with similar reactivity but different substitution patterns.
2,4-Dimethyl-1,3-pentadiene: A closely related compound with similar chemical properties but lacking the carbonyl group.
1,1,3-Trimethylbutadiene: A structurally similar compound with different substitution patterns
Uniqueness: 2,4-Dimethylpenta-1,3-dien-1-one is unique due to its conjugated diene structure combined with a carbonyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
55701-65-0 |
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Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
InChI |
InChI=1S/C7H10O/c1-6(2)4-7(3)5-8/h4H,1-3H3 |
InChI Key |
RDBCUDJXIBPVGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=C=O)C)C |
Origin of Product |
United States |
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